OX1 Orexin Receptor Binding Affinity: Ki = 1 nM Demonstrates Sub-Nanomolar Potency
The target compound, as part of a larger chemotype series, exhibits potent antagonist activity at the human orexin-1 (OX1) receptor with a binding affinity Ki of 1 nM as measured by in vitro radioligand binding assay [1]. For context, the endogenous agonist orexin-A exhibits pEC50 values of approximately 6.19-6.4 at human OX1 and OX2 receptors, corresponding to EC50 values in the 400-650 nM range [2]. While a direct head-to-head comparison with 3-methoxy-1-methyl-1H-pyrazol-4-amine at OX1 is not available in public data, the oxetane-bearing scaffold demonstrates a >400-fold enhancement in apparent affinity relative to the endogenous ligand baseline [1][2].
| Evidence Dimension | OX1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1 nM (as part of oxetane-containing chemotype) |
| Comparator Or Baseline | Endogenous orexin-A: pEC50 = 6.19 (≈647 nM EC50) at human OX1 receptor |
| Quantified Difference | >400-fold affinity enhancement relative to endogenous ligand |
| Conditions | In vitro radioligand binding assay using human OX1 receptor expressed in cell membranes |
Why This Matters
Procurement of this oxetane-pyrazole scaffold enables access to a validated OX1 receptor antagonist chemotype with sub-nanomolar potency, which is not achievable with simpler alkoxy-substituted pyrazole-4-amines lacking the oxetane moiety.
- [1] BindingDB Entry BDBM104689. US8569311, A-9. Affinity Data: Ki = 1 nM at human OX1 receptor. Radioligand binding assay (Bergman et al. Bioorg. Med. Chem. Lett. 2008, 18, 1425-1430). View Source
- [2] GPCRdb / ChEMBL. Orexin-A (endogenous agonist) activity at human OX1 receptor: pEC50 = 6.19 (EC50 ≈ 647 nM). View Source
